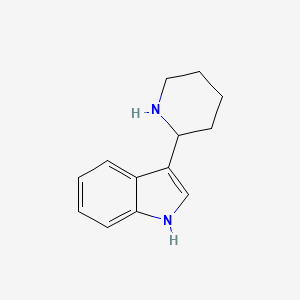

3-(piperidin-2-yl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13/h1-2,5-6,9,13-15H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOROLLUGHLEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970010 | |

| Record name | 3-(Piperidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54703-46-7, 4695-73-2 | |

| Record name | 1H-Indole, 2-(piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054703467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4695-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Piperidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-(piperidin-2-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid indole nucleus and a flexible piperidine ring allows for diverse interactions with various biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable molecule, offering not just procedural details but also the underlying strategic considerations and mechanistic insights essential for successful synthesis and future innovation.

I. Strategic Approaches to the this compound Core

The construction of the this compound framework can be approached through several convergent and linear strategies. The choice of a specific pathway is often dictated by the availability of starting materials, desired stereochemistry, and the need for specific substitutions on either the indole or piperidine rings. This guide will focus on three principal and field-proven strategies:

-

Catalytic Hydrogenation of 3-(Pyridin-2-yl)-1H-indole: A direct and often high-yielding approach that relies on the reduction of a readily accessible precursor.

-

The Fischer Indole Synthesis: A classic and versatile method for constructing the indole ring from a suitably functionalized piperidine derivative.

-

The Pictet-Spengler Reaction: A powerful cyclization strategy that forms a new ring by connecting the indole nucleus to a piperidine precursor.

II. Pathway 1: Catalytic Hydrogenation of 3-(Pyridin-2-yl)-1H-indole

This is arguably the most direct route to the target molecule. The strategy involves the initial synthesis of 3-(pyridin-2-yl)-1H-indole, followed by the reduction of the pyridine ring to a piperidine. The success of this pathway hinges on the chemoselective hydrogenation of the pyridine moiety without affecting the indole nucleus.

Causality Behind Experimental Choices

The choice of catalyst and reaction conditions is paramount to prevent over-reduction of the indole ring or catalyst poisoning by the nitrogen-containing heterocycles. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are often effective for pyridine hydrogenation. The use of an acidic solvent like glacial acetic acid protonates the pyridine nitrogen, facilitating its reduction.[1]

Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)-1H-indole

A common method for the synthesis of the 3-(pyridin-2-yl)-1H-indole precursor is the Suzuki or Stille coupling of a 3-haloindole with a 2-pyridylboronic acid or organostannane derivative.

Step 1: Synthesis of 3-(Pyridin-2-yl)-1H-indole (Illustrative Protocol)

-

Materials: 3-Bromo-1H-indole, 2-pyridylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.

-

Procedure:

-

To a round-bottom flask, add 3-bromo-1H-indole (1.0 eq), 2-pyridylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(pyridin-2-yl)-1H-indole.

-

Experimental Protocol: Catalytic Hydrogenation

-

Materials: 3-(Pyridin-2-yl)-1H-indole, platinum(IV) oxide (PtO₂), glacial acetic acid, ethanol, and a hydrogenation apparatus (e.g., Parr shaker).

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-2-yl)-1H-indole (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

-

Carefully add platinum(IV) oxide (5-10 mol%).

-

Seal the vessel, purge with nitrogen or argon, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude this compound.

-

Purify by column chromatography or recrystallization as needed.

-

Enantioselective Considerations

Achieving an enantiomerically pure product via this route typically requires either a chiral catalyst for the hydrogenation step or resolution of the racemic product. Chiral rhodium or iridium-based catalysts have shown promise in the asymmetric hydrogenation of pyridines, often requiring N-protection of the pyridine precursor.

Figure 1: Catalytic Hydrogenation Pathway.

III. Pathway 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and classical method for forming the indole ring.[2] This strategy involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize this compound, a ketone or aldehyde derived from a piperidine, such as N-protected 2-acetylpiperidine, would be required.

Causality Behind Experimental Choices

The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids like zinc chloride.[3] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the indole. N-protection of the piperidine nitrogen is essential to prevent unwanted side reactions under the acidic conditions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its facile removal.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of N-Boc-2-acetylpiperidine (Illustrative)

This starting material can be prepared from N-Boc-pipecolic acid via various methods, such as conversion to a Weinreb amide followed by reaction with methylmagnesium bromide.

Step 2: Fischer Indole Synthesis

-

Materials: Phenylhydrazine hydrochloride, N-Boc-2-acetylpiperidine, and a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).

-

Procedure:

-

Combine phenylhydrazine hydrochloride (1.0 eq) and N-Boc-2-acetylpiperidine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Heat the mixture to form the phenylhydrazone in situ.

-

Carefully add the acid catalyst and heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the catalyst used.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and pour it into a mixture of ice and water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude N-Boc-3-(piperidin-2-yl)-1H-indole by column chromatography.

-

Step 3: Deprotection of the Boc Group

-

Materials: N-Boc-3-(piperidin-2-yl)-1H-indole, trifluoroacetic acid (TFA), and dichloromethane (DCM).

-

Procedure:

-

Dissolve the N-Boc protected compound in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Dry the organic layer and concentrate to yield the final product, which can be further purified if necessary.

-

Figure 2: Fischer Indole Synthesis Pathway.

IV. Pathway 3: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] For the synthesis of this compound, a variation of this reaction would be required, potentially involving tryptamine and a protected piperidine-2-carboxaldehyde.

Causality Behind Experimental Choices

This reaction is typically carried out under acidic conditions to facilitate the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. The choice of acid and solvent can influence the reaction rate and yield. Trifluoroacetic acid (TFA) in dichloromethane is a common condition. Similar to the Fischer indole synthesis, N-protection of the piperidine aldehyde is crucial.

Experimental Protocol: Pictet-Spengler Reaction

Step 1: Synthesis of N-Boc-piperidine-2-carboxaldehyde

This aldehyde can be prepared by the oxidation of N-Boc-2-piperidinemethanol.

Step 2: Pictet-Spengler Reaction

-

Materials: Tryptamine, N-Boc-piperidine-2-carboxaldehyde, trifluoroacetic acid (TFA), and an anhydrous solvent like dichloromethane.

-

Procedure:

-

Dissolve tryptamine (1.0 eq) and N-Boc-piperidine-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add trifluoroacetic acid (1.0-2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the N-Boc protected tetracyclic intermediate.

-

Step 3: Deprotection

The Boc group can be removed as described in the Fischer indole synthesis pathway to yield the final product.

Figure 3: Pictet-Spengler Reaction Pathway.

V. Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Challenges | Starting Material Accessibility |

| Catalytic Hydrogenation | Direct, often high-yielding, atom-economical. | Chemoselectivity of hydrogenation, potential for catalyst poisoning, harsh conditions may be required. | 3-Haloindoles and pyridylboronic acids are generally accessible. |

| Fischer Indole Synthesis | Versatile for substituted indoles, well-established. | Requires multi-step synthesis of the piperidine precursor, harsh acidic conditions. | Substituted phenylhydrazines and piperidine-derived carbonyls may require synthesis. |

| Pictet-Spengler Reaction | Forms a new ring, powerful for creating complex scaffolds. | Requires synthesis of the piperidine aldehyde, potential for side reactions. | Tryptamine is readily available, but the piperidine aldehyde needs to be synthesized. |

VI. Enantioselective Synthesis and Characterization

For applications in drug development, obtaining enantiomerically pure this compound is often crucial. As previously mentioned, this can be achieved through asymmetric catalysis or by resolution of a racemic mixture.

An alternative and powerful strategy involves the use of a chiral auxiliary. For instance, a racemic mixture of a 3-(piperidin-yl)-1H-indole can be reacted with a chiral reagent to form diastereomers, which can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically pure products. A published procedure for the 3-yl isomer demonstrates this approach by N-alkylation with a chiral reagent, followed by separation of the diastereomers and deprotection via catalytic hydrogenation.[5] This method offers a robust way to access both enantiomers of the target molecule.

Spectroscopic Characterization

The structural confirmation of this compound and its intermediates relies on standard spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the indole and piperidine protons. The indole NH proton typically appears as a broad singlet downfield.

-

¹³C NMR: Will display the expected number of carbon signals for the fused ring system.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show a characteristic N-H stretching vibration for the indole and piperidine amines.

VII. Conclusion

The synthesis of this compound can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The catalytic hydrogenation of a 3-(pyridin-2-yl)-1H-indole precursor offers a direct route, while the Fischer indole and Pictet-Spengler reactions provide classic and versatile approaches for constructing the core scaffold. The choice of synthesis will depend on the specific goals of the research program, including the desired substitution patterns and stereochemistry. By understanding the underlying principles and experimental nuances of each pathway, researchers can effectively and efficiently access this important molecular framework for the discovery and development of new medicines.

VIII. References

-

Zapartuch, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517. --INVALID-LINK--

-

Zapartuch, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. International Journal of Molecular Sciences, 24(1), 517. --INVALID-LINK--

-

Gnanaprakasam, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(12), 3250-3253. --INVALID-LINK--

-

Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

-

Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(54), 34235-34273. --INVALID-LINK--

-

J&K Scientific. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. --INVALID-LINK--

References

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the Indole-Piperidine Scaffold

An In-depth Technical Guide to the Chemical Properties of 3-(piperidin-2-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one becomes attuned to the recurring structural motifs that spell success in medicinal chemistry. The this compound scaffold is a prime example of such a privileged structure. It represents a masterful convergence of two of nature's and chemistry's most functionally versatile heterocycles: the indole and the piperidine. The indole ring, with its electron-rich aromatic system, is a cornerstone of numerous biologically active natural products and pharmaceuticals, often mimicking the structure of tryptophan and interacting with a vast array of biological targets.[1] The piperidine ring, a saturated nitrogen heterocycle, is one of the most ubiquitous fragments in approved drugs, providing a robust, three-dimensional scaffold that can be functionalized to fine-tune solubility, basicity, and receptor binding orientation.[2]

The direct linkage of these two rings at the indole C3 and piperidine C2 positions creates a chiral molecule with a unique spatial arrangement and a rich reactive profile. This guide eschews a simple recitation of data, instead aiming to provide a causal understanding of this molecule's properties—why it is synthesized a certain way, how its dual-nature dictates its reactivity, and how these characteristics make it a valuable starting point for drug discovery campaigns targeting complex conditions like neurological disorders and cancer.[3]

Core Physicochemical & Structural Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to membrane permeability and target engagement.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 4695-73-2 | [3] |

| Molecular Formula | C₁₃H₁₆N₂ | [3][4] |

| Molecular Weight | 200.28 g/mol | [3][4] |

| Monoisotopic Mass | 200.13135 Da | [5] |

| Appearance | Colorless to yellow powder | [3] |

| Predicted XlogP | 2.3 | [5] |

| Storage Conditions | Store at 0-8°C, desiccated | [3] |

XlogP is a computed measure of hydrophobicity, a critical parameter in predicting drug absorption and distribution.

Synthesis Strategy: A Hypothetical, Logic-Driven Protocol

While numerous methods exist for creating indole and piperidine derivatives, the synthesis of this specific, non-commercially ubiquitous compound requires a robust and logical approach. Direct C-H functionalization is challenging; therefore, a more classical, multi-step approach is often necessary. A highly plausible and field-proven strategy involves the Pictet-Spengler reaction, which is a cornerstone of indole alkaloid synthesis.

The causality behind this choice is rooted in its efficiency: the reaction forms the piperidine ring and creates the crucial C-C bond to the indole precursor in a single, acid-catalyzed cyclization step.

Proposed Synthetic Workflow: Pictet-Spengler Reaction

Caption: Proposed Pictet-Spengler synthesis workflow.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; success at each step (confirmed by TLC and spectroscopy) is required before proceeding to the next.

-

Iminium Ion Formation (In Situ):

-

To a solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add α-amino-δ-valeraldehyde diethyl acetal (1.1 eq).

-

Causality: The acetal serves as a stable precursor to the required aldehyde, which is often unstable.

-

Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0°C. The acid catalyzes both the deprotection of the acetal to the free aldehyde and the subsequent condensation with tryptamine to form the key iminium ion intermediate.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol mobile phase until the tryptamine spot is consumed (approx. 1-2 hours).

-

-

Pictet-Spengler Cyclization:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Causality: The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This is the key ring-forming step.

-

Validation: A new, more polar spot should appear on the TLC plate, corresponding to the cyclized product.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography, eluting with a gradient of 0-10% methanol in DCM.

-

Validation: Collect fractions and analyze by TLC. Combine pure fractions and evaporate the solvent to yield the product as a powder or oil. Confirm identity using methods in Section 3.

-

-

Optional Chiral Resolution:

-

The product obtained is racemic. Separation of enantiomers can be achieved using chiral stationary phase High-Performance Liquid Chromatography (HPLC).

-

Causality: In drug development, individual enantiomers often have vastly different pharmacological and toxicological profiles, making resolution a critical step.[6]

-

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. The following is a predicted profile based on established chemical shift and frequency data for the indole and piperidine moieties.[7][8][9]

Protocol: Acquiring Spectroscopic Data

-

¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Use a 400 MHz or higher spectrometer.

-

FT-IR: Prepare a thin film of the compound on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

Mass Spectrometry: Dissolve a small amount of the sample in methanol or acetonitrile and analyze using an Electrospray Ionization (ESI) source in positive ion mode.[10]

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 8.10 (br s, 1H): Indole N1-H. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

δ 7.60 (d, 1H): Indole C7-H.

-

δ 7.35 (d, 1H): Indole C4-H.

-

δ 7.10-7.20 (m, 2H): Indole C5-H and C6-H.

-

δ 7.05 (s, 1H): Indole C2-H.

-

δ 3.80 (m, 1H): Piperidine C2-H (methine proton). This is the chiral center, and its signal will be complex.

-

δ 3.10 (m, 1H) & δ 2.70 (m, 1H): Piperidine C6-H (axial and equatorial protons).

-

δ 2.50 (br s, 1H): Piperidine N1-H.

-

δ 1.50-1.90 (m, 6H): Remaining piperidine C3, C4, C5 protons. These signals will be complex and overlapping.

Predicted ¹³C NMR (100 MHz, CDCl₃)

-

δ 136.5: Indole C7a.

-

δ 127.0: Indole C3a.

-

δ 122.5, 120.0, 119.8, 111.5: Aromatic CH carbons of the indole ring.

-

δ 115.0: Indole C3.

-

δ 124.0: Indole C2.

-

δ 55.0: Piperidine C2 (chiral carbon).

-

δ 46.0: Piperidine C6.

-

δ 31.0, 26.0, 25.0: Piperidine C3, C4, C5.

Predicted FT-IR (KBr Pellet, cm⁻¹)

-

~3400 cm⁻¹: N-H stretch (Indole).[9]

-

~3300 cm⁻¹: N-H stretch (Piperidine).

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretch.[7]

-

~1600, 1450 cm⁻¹: Aromatic C=C stretch.[9]

Predicted Mass Spectrometry (ESI+)

-

m/z 201.13: [M+H]⁺, the protonated molecular ion.

-

m/z 130.06: A likely major fragment corresponding to the indolyl-methyl cation, resulting from the cleavage of the C2-C3' bond of the piperidine ring.

Chemical Reactivity: A Tale of Two Heterocycles

The reactivity of this compound is a direct consequence of its constituent parts. It possesses two primary sites of nucleophilicity: the piperidine nitrogen and the indole ring (primarily at N1). This dual reactivity allows for selective functionalization, which is the cornerstone of generating molecular libraries for drug screening.

Caption: Key sites of chemical reactivity.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine is the most basic and nucleophilic site in the molecule. It readily undergoes standard amine chemistry.

-

N-Alkylation/N-Arylation: Reaction with alkyl halides (e.g., benzyl bromide) or aryl halides (in the presence of a palladium catalyst, i.e., Buchwald-Hartwig amination) introduces substituents that can probe binding pockets for steric and electronic interactions.

-

N-Acylation/N-Sulfonylation: Treatment with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) forms amides and sulfonamides, respectively. This modification removes the basicity of the nitrogen and introduces hydrogen bond acceptors, drastically altering the molecule's physicochemical properties.

Reactions at the Indole Moiety

-

N-H Acidity and Alkylation: The indole N-H is weakly acidic (pKa ≈ 17). It can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated. This is often done to "protect" the indole nitrogen or to introduce functionalities that modulate the electronic properties of the indole ring system.[11]

-

Electrophilic Aromatic Substitution: While the C3 position is the most common site for electrophilic attack on indole, it is blocked in this molecule. Under forcing conditions (e.g., Vilsmeier-Haack formylation), substitution can occur at the C2 position or on the benzene portion of the ring, though this is less common and often requires harsher conditions.

Significance and Application in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building diverse chemical libraries. Its utility has been demonstrated in the exploration of treatments for a range of diseases.

-

Neuropharmacology: The indole portion of the molecule bears a resemblance to serotonin, making it an excellent starting point for designing ligands for serotonin receptors and other targets in the central nervous system (CNS). Modifications on the piperidine ring can be used to optimize potency, selectivity, and pharmacokinetic properties for treating neurological disorders.[3][12]

-

Oncology & Anti-Infectives: The indole scaffold is present in many anti-cancer and anti-malarial agents.[3][13][14] By using this compound as a core, chemists can rapidly synthesize derivatives to screen against cancer cell lines or pathogens, exploring structure-activity relationships (SAR) to identify potent and selective lead compounds.

Caption: Role as a scaffold in a typical drug discovery pipeline.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its synthesis, while non-trivial, relies on established and logical transformations. Its spectroscopic properties are predictable and serve to confirm its unique structure. The molecule's true power is unlocked through an understanding of its dual reactivity, which allows for the systematic and rational design of novel derivatives. For the drug development professional, this scaffold offers a validated starting point with a high potential for yielding bioactive compounds, making it a valuable asset in the quest for new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C13H16N2 | CID 41162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C13H16N2) [pubchemlite.lcsb.uni.lu]

- 6. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yeditepejhs.org [yeditepejhs.org]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-(piperidin-2-yl)-1H-indole NMR

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(piperidin-2-yl)-1H-indole via NMR

Authored by: A Senior Application Scientist

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a planar, aromatic indole system and a flexible, saturated piperidine ring presents a fascinating challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the constitution, configuration, and conformation of such molecules in solution.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to interpret complex NMR data. We will move beyond simple peak assignments to explain the causal relationships behind chemical shifts, coupling constants, and the strategic application of advanced 2D NMR techniques for complete structural verification.

Foundational Principles: Decoding the Spectrum

A robust interpretation of the NMR spectrum of this compound requires an appreciation for the distinct magnetic environments of the two constituent heterocyclic rings.[1][2] The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is primarily influenced by the aromaticity of the indole ring and the saturated, puckered nature of the piperidine ring.[3][4]

-

Indole Moiety : The π-electron system of the indole ring generates a significant ring current effect, which strongly deshields the protons attached to it, pushing their signals downfield in the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).[3][5] The indole N-H proton is a particularly diagnostic signal, often appearing as a broad peak at a very downfield chemical shift (δ > 10 ppm), its exact position being highly sensitive to solvent, concentration, and hydrogen bonding.[5][6]

-

Piperidine Moiety : As a saturated heterocycle, the piperidine ring protons resonate in the upfield, aliphatic region of the spectrum (typically δ 1.5-3.5 ppm).[7][8] The key challenge in this region is signal overlap and the complexity arising from diastereotopicity. The presence of a stereocenter at the C2' position (the point of attachment to the indole) renders the methylene protons on C3' and C6' chemically non-equivalent, meaning they will have different chemical shifts and will couple to each other (geminal coupling).[9]

PART 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the cornerstone of structural analysis. A logical, stepwise approach is crucial for assigning every proton in the molecule.

The Aromatic Region & Indole Protons

The indole protons are the most deshielded and therefore appear in the downfield region of the spectrum.

-

H1 (Indole NH) : This proton typically appears as a broad singlet in the δ 10.0-12.0 ppm range in a solvent like DMSO-d₆. In CDCl₃, its chemical shift is more variable (δ 8.0-9.0 ppm) and the peak may be broader due to faster chemical exchange.[5] Its integration value of 1H is a key starting point.

-

H2 (Indole C2-H) : Due to the C3-substitution, the proton at the C2 position is a singlet and is highly diagnostic. It resonates in the δ 7.0-7.3 ppm region and its clear multiplicity makes it an excellent anchor point for beginning the analysis of the indole system.[10]

-

H4, H5, H6, H7 (Benzo-protons) : These four protons form a coupled spin system in the δ 7.0-7.8 ppm range. Their exact splitting patterns depend on the substitution, but for an unsubstituted benzo ring, one can expect:

-

H4 and H7 : Often appear as doublets or doublet of doublets, being coupled primarily to H5 and H6, respectively.

-

H5 and H6 : Typically appear as triplets or doublet of doublets, as they are coupled to two neighbors each. Overlap in this region is common, often requiring 2D NMR for definitive assignment.[5]

-

The Aliphatic Region & Piperidine Protons

This region is characterized by complex, overlapping multiplets due to the conformational flexibility of the piperidine ring and the influence of the C2' stereocenter.

-

H2' (Methine Proton) : This is the sole methine proton on the piperidine ring, located at the junction with the indole. It is deshielded by the aromatic ring and its proximity to the piperidine nitrogen. It is expected to be a complex multiplet around δ 3.0-3.5 ppm, coupled to the diastereotopic protons at C3' and the axial/equatorial protons at C6'.

-

H3', H4', H5', H6' (Methylene Protons) : These eight protons resonate in the δ 1.5-3.2 ppm range.[7][11] The signals are complicated by several factors:

-

Diastereotopicity : Protons on C3' and C6' are diastereotopic and will appear as distinct signals with geminal coupling.

-

Axial vs. Equatorial Positions : In a chair conformation, axial and equatorial protons have different chemical shifts. Axial protons are generally more shielded (upfield) than their equatorial counterparts.[9]

-

Vicinal Coupling : Complex splitting arises from ³J coupling between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons, with typical J-values around 6-8 Hz.[12][13]

-

-

Piperidine NH : Similar to the indole NH, this proton gives a broad signal that can exchange with D₂O. Its chemical shift is variable (δ 1.5-2.5 ppm) and depends on solvent and sample conditions.

Expected ¹H NMR Data Summary

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H1 (Indole-NH) | 8.0 - 12.0 | br s | - |

| H7 | ~7.6 | d or dd | ³J ≈ 7-8 |

| H4 | ~7.5 | d or dd | ³J ≈ 7-8 |

| H5, H6 | 7.0 - 7.2 | m | - |

| H2 | 7.0 - 7.3 | s | - |

| H2' | 3.0 - 3.5 | m | - |

| H6'eq, H6'ax | 2.8 - 3.2 | m | ²J ≈ 12-14 |

| Piperidine-NH | 1.5 - 2.5 | br s | - |

| H3', H4', H5' | 1.5 - 2.2 | m | - |

Note: These are estimated values. Actual shifts and multiplicities are highly dependent on the solvent, concentration, and specific conformation.

PART 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. With proton decoupling, each unique carbon appears as a singlet.

Indole Moiety Carbons

-

C7a & C3a (Quaternary) : These are the bridgehead carbons, typically found in the δ 136 ppm and δ 127 ppm regions, respectively.[14]

-

C3 (Quaternary) : The substitution at C3 by the piperidine ring shifts this carbon significantly upfield compared to unsubstituted indole, appearing around δ 112-115 ppm.[15]

-

C2, C4, C5, C6, C7 (CH) : These carbons resonate in the aromatic region. C2 is typically around δ 122 ppm, while the benzo-carbons (C4-C7) appear between δ 111 and 123 ppm.[14]

Piperidine Moiety Carbons

-

C2' (Methine) : This carbon, directly attached to the indole ring, is the most downfield of the piperidine carbons, expected around δ 55-60 ppm.

-

C6' (Methylene) : This carbon is adjacent to the nitrogen and appears around δ 45-50 ppm.

-

C3', C4', C5' (Methylene) : These carbons are further from the heteroatoms and appear in the more shielded region of δ 20-35 ppm.[16]

Expected ¹³C NMR Data Summary

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C7a | ~136 |

| C3a | ~127 |

| C2 | ~122 |

| C4, C5, C6 | 118 - 123 |

| C7 | ~111 |

| C3 | 112 - 115 |

| C2' | 55 - 60 |

| C6' | 45 - 50 |

| C3', C5' | 25 - 35 |

| C4' | ~20 - 25 |

PART 3: Advanced 2D NMR for Unambiguous Assignment

Due to the spectral complexity, particularly in the aliphatic region, 2D NMR experiments are not just helpful; they are essential for a self-validating and trustworthy assignment.

COSY (¹H-¹H Correlation Spectroscopy)

COSY reveals which protons are coupled to each other. This is indispensable for tracing the connectivity within the piperidine ring and confirming the assignments of the indole's benzo-protons.[4]

Key Expected Correlations:

-

H4 ↔ H5 ↔ H6 ↔ H7

-

H2' ↔ H3' protons

-

H2' ↔ NH (piperidine) ↔ H6' protons

-

A complete network of correlations tracing H3' ↔ H4' ↔ H5' ↔ H6'

Caption: Expected ¹H-¹H COSY correlations.

HSQC & HMBC (Heteronuclear Correlation)

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton directly to the carbon it is attached to. It provides a direct and unambiguous way to assign the carbon signals for all C-H groups by mapping the well-resolved proton signals to their corresponding carbon partners.

-

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is the key to assembling the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.[17] This is crucial for identifying quaternary carbons and, most importantly, for establishing the connection between the indole and piperidine rings.

Key Expected HMBC Correlations:

-

H2' (piperidine) → C3 and C3a (indole) : This correlation definitively proves the connectivity between the two rings at the C3 position of the indole.

-

H2 (indole) → C3, C3a, and C4 (indole) : Confirms the position of the H2 proton.

-

H4 (indole) → C3, C5, and C7a (indole) : Helps to unambiguously assign the quaternary carbons of the indole core.

Caption: Key HMBC correlations linking the two rings.

PART 4: Experimental Protocol & Workflow

Sample Preparation

-

Solvent Selection : The choice of solvent is critical.

-

DMSO-d₆ : Excellent for observing exchangeable protons like N-H, as the D-exchange rate is slower. It typically shifts N-H signals downfield, reducing overlap with aromatic signals.[18]

-

CDCl₃ : A common, less viscous solvent. N-H signals may be broader or less distinct. Residual CHCl₃ appears at δ 7.26 ppm, which can overlap with analyte signals.[19]

-

-

Procedure :

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. The solution should be clear and free of particulates.

-

For quantitative work or precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be used, but modern spectrometers can lock onto the deuterium signal of the solvent for referencing.

-

Data Acquisition

Standard 1D and 2D NMR experiments should be run on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

-

¹H NMR : Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.

-

2D Experiments : Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the manufacturer's default parameter sets, adjusting spectral widths as needed to encompass all signals.

Data Interpretation Workflow

A systematic approach ensures accurate and verifiable results.

Caption: Logical workflow for spectral interpretation.

Conclusion

The NMR spectroscopic analysis of this compound is a multi-faceted process that relies on a foundational understanding of heterocyclic chemistry and the strategic application of a suite of NMR experiments. While the ¹H and ¹³C spectra provide the primary data, their complexity necessitates the use of 2D techniques like COSY, HSQC, and HMBC for a complete, unambiguous, and trustworthy structural elucidation. The HMBC experiment, in particular, is indispensable for confirming the crucial linkage between the indole and piperidine moieties. This comprehensive approach not only validates the target structure but also provides deep insights into its electronic and conformational properties in solution.

References

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 15. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 16. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. unn.edu.ng [unn.edu.ng]

- 19. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

Mass spectrometry of 3-(piperidin-2-yl)-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Piperidin-2-yl)-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We delve into the core principles of ionization, fragmentation, and detection, emphasizing the causal relationships that guide experimental design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the robust characterization of this molecule and its analogues. By leveraging high-resolution tandem mass spectrometry, we outline a self-validating system for structural confirmation and impurity profiling, grounded in authoritative scientific principles.

Introduction: The Analytical Imperative

The compound this compound belongs to a class of structures that are prevalent in pharmacologically active agents and natural products. The fusion of an indole core with a piperidine ring creates a molecule with distinct chemical properties and multiple potential sites for metabolic activity or degradation. Consequently, its unambiguous structural characterization is a critical step in any research or development pipeline. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.[1][2] This guide will detail the application of modern MS techniques, particularly Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry (MS/MS), to provide a definitive analytical workflow for this compound.

Foundational Principles: Ionization and Mass Analysis

Molecular Structure and Properties

Before any analysis, understanding the analyte's fundamental properties is paramount.

-

Molecular Formula: C₁₃H₁₆N₂

-

Monoisotopic Mass: 200.1313 Da

-

Average Molecular Weight: 200.28 g/mol [3]

-

Key Structural Features: The molecule contains two basic nitrogen atoms—one in the piperidine ring and one in the indole ring. The piperidine nitrogen is a secondary amine and is significantly more basic than the indole nitrogen. This basicity is the key to successful analysis by ESI.

The Choice of Ionization: Electrospray Ionization (ESI)

For a polar, non-volatile, and basic molecule like this compound, Electrospray Ionization (ESI) is the technique of choice.[4][5]

Causality Behind the Choice:

-

Soft Ionization: ESI is a "soft" ionization technique that imparts minimal energy to the analyte during the ionization process. This preserves the intact molecule, leading to a strong signal for the protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis.

-

Positive Ion Mode: Due to the presence of two basic nitrogen atoms, the molecule readily accepts a proton in an acidic mobile phase. Therefore, ESI is operated in positive ion mode ([M+H]⁺) to achieve maximum sensitivity. The more basic piperidine nitrogen is the most probable site of initial protonation.

The Power of High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is critical for confident analysis.[4][6]

Why HRMS is Essential:

-

Unambiguous Formula Determination: HRMS provides highly accurate mass measurements (typically < 3 ppm mass accuracy). This allows for the confident determination of the elemental composition of the parent ion and its fragments, distinguishing it from other potential isobaric (same nominal mass) species.[4][7]

-

Enhanced Specificity: The ability to resolve closely related masses is crucial for impurity profiling, where structurally similar byproducts may be present in the sample matrix.[6][7]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is the cornerstone of structural elucidation.[8] In this process, the protonated precursor ion ([M+H]⁺, m/z 201.1386) is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. The fragmentation pattern serves as a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of protonated this compound is governed by the established fragmentation rules for both piperidine and indole ring systems.[9][10][11] The initial protonation on the highly basic piperidine nitrogen directs the subsequent fragmentation cascades.

Key Fragmentation Mechanisms:

-

Piperidine Ring Opening (α-Cleavage): This is a dominant fragmentation pathway for piperidine derivatives.[10] Cleavage of the C-C bond adjacent to the protonated nitrogen leads to the formation of a stable, resonance-stabilized iminium ion.

-

Cleavage of the Indole-Piperidine Bond: The bond connecting the two ring systems can cleave, leading to fragments representative of each individual moiety.

-

Indole Moiety Fragmentation: While the indole ring is relatively stable, it can undergo characteristic fragmentations, such as the loss of small neutral molecules.[9][12]

The logical flow of fragmentation provides a self-validating map of the molecule's structure.

References

- 1. biomedres.us [biomedres.us]

- 2. innovationaljournals.com [innovationaljournals.com]

- 3. 3-(Piperidin-3-YL)-1H-indole | C13H16N2 | CID 15389443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

A Technical Guide to the Biological Screening of 3-(Piperidin-2-yl)-1H-indole Derivatives

Introduction: The Therapeutic Potential of the 3-(Piperidin-2-yl)-1H-indole Scaffold

The this compound scaffold represents a privileged structure in medicinal chemistry, combining the rich chemical diversity of the indole nucleus with the conformational flexibility and functionalization potential of the piperidine ring.[1] This unique combination has given rise to a plethora of biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and psychoactive properties.[2][3] The indole moiety can participate in various biological interactions, including acting as a scaffold for kinase inhibitors, while the piperidine ring is a common feature in many central nervous system (CNS) active agents.[2][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust biological screening cascade for novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of results to facilitate the identification and validation of promising lead compounds.

Part 1: Designing a Strategic Screening Cascade

A well-designed screening cascade is paramount for the efficient and cost-effective evaluation of a compound library.[5][6] The goal is to progressively triage compounds, starting with broad, high-throughput primary assays and moving towards more complex, lower-throughput secondary and in vivo assays for the most promising hits.[7][8] The design of the cascade should be guided by the predicted biological activities of the this compound scaffold.

Key Considerations for Cascade Design:

-

Target-Based vs. Phenotypic Screening: The initial approach can be either target-based, where compounds are tested against a specific biological target (e.g., a kinase or receptor), or phenotypic, where the effect of the compounds on whole cells or organisms is observed without a preconceived target.[6][9][10]

-

Assay Feasibility and Throughput: Primary assays should be robust, reproducible, and amenable to high-throughput screening (HTS).

-

Orthogonal Assays: Employing assays with different detection methods (e.g., fluorescence vs. luminescence) for the same biological endpoint helps to eliminate false positives arising from compound interference.[7]

-

Early ADMET Assessment: Integrating early absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling can help to deprioritize compounds with unfavorable pharmacokinetic properties.

Below is a conceptual workflow for a screening cascade for this compound derivatives:

Caption: A conceptual screening cascade for this compound derivatives.

Part 2: Phenotypic Screening Approaches

Phenotypic screening is a powerful strategy for identifying compounds with a desired biological effect without prior knowledge of the molecular target.[6][10] This approach is particularly valuable for complex diseases where the underlying biology is not fully understood.

Anticancer Activity Screening

The indole scaffold is a common feature in many anticancer agents, including tubulin polymerization inhibitors.[4][11] A common primary phenotypic screen for anticancer activity is the evaluation of cytotoxicity against a panel of cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom tissue culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Indole derivatives have also shown promise as antimicrobial agents. The Kirby-Bauer disk diffusion method is a widely used qualitative method for preliminary screening of antimicrobial activity.

This method assesses the susceptibility of bacteria to the test compounds by measuring the zone of growth inhibition around a compound-impregnated disk.[12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper disks

-

This compound derivatives stock solutions

-

Positive control antibiotic disks (e.g., ampicillin)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound derivatives. Place the impregnated disks and a positive control disk onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater sensitivity of the bacteria to the compound.

Part 3: Target-Based Screening Approaches

Target-based screening involves testing compounds against a specific, purified biological target. This approach is beneficial when there is a strong rationale for a particular target's involvement in a disease.

Kinase Inhibition Assays

Given that many indole derivatives are known to inhibit kinases, a primary target-based screen could involve a panel of kinases relevant to cancer or inflammatory diseases.

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of this decrease indicates compound activity.

Materials:

-

Purified kinase

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

This compound derivatives

-

Luminescent ATP detection reagent

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Dispensing: Dispense 2 µL of the test compounds or controls (DMSO) into the wells of a 384-well plate.

-

Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add 20 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

G-Protein Coupled Receptor (GPCR) Binding Assays

The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system.[2] A radioligand binding assay is a classic method to determine the affinity of a compound for a specific GPCR.

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors)

-

Unlabeled ligand for non-specific binding determination

-

This compound derivatives

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).

Part 4: Data Analysis, Hit Confirmation, and Potential Pitfalls

Data Presentation

Quantitative data from primary screens should be summarized in a clear and concise table to facilitate comparison between compounds.

Table 1: Example Data from Primary Screening of this compound Derivatives

| Compound ID | Cancer Cell Viability (MCF-7, IC₅₀ in µM) | Kinase X Inhibition (IC₅₀ in µM) | GPCR Y Binding (Ki in nM) |

| PDI-001 | 1.5 | > 50 | 25 |

| PDI-002 | 25.2 | 0.8 | > 1000 |

| PDI-003 | 5.8 | 12.1 | 150 |

| PDI-004 | > 100 | > 50 | 5 |

Hit Confirmation and Triage

Hits from the primary screen should be re-tested to confirm their activity. A dose-response curve should be generated to accurately determine the potency (IC₅₀ or EC₅₀). It is also crucial to perform orthogonal assays to rule out false positives.

Addressing Potential Assay Interference

Indole-containing compounds can sometimes interfere with in vitro assays.[13]

-

Autofluorescence: Indole derivatives can be fluorescent, which can interfere with fluorescence-based assays.[14][15][16] It is important to measure the intrinsic fluorescence of the compounds at the assay's excitation and emission wavelengths.

-

Solubility: Poor aqueous solubility can lead to compound precipitation and inaccurate results.[17] It is advisable to measure the solubility of the compounds in the assay buffer.

-

Chemical Reactivity: Some compounds can react with assay components, leading to false positives.[18] Counter-screens can be employed to identify reactive compounds.

Part 5: Mechanistic Studies and Target Deconvolution

For promising hits, further studies are necessary to elucidate their mechanism of action.

For Target-Based Hits:

-

Selectivity Profiling: Test the hit compound against a broad panel of related targets (e.g., a kinome-wide panel) to assess its selectivity.[7] High selectivity is often a desirable property for a drug candidate.

For Phenotypic Hits:

-

Target Deconvolution: Identifying the molecular target of a phenotypic hit is a critical but challenging step.[9][10][19][20][21] Several methods can be employed, including:

-

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[9][21]

-

Expression Profiling: Analyze changes in gene or protein expression in cells treated with the compound.[10]

-

Genetic Approaches: Using techniques like RNAi or CRISPR to identify genes that modulate the cellular response to the compound.[10]

-

Below is a diagram illustrating the general workflow for target deconvolution of a phenotypic screening hit.

Caption: Workflow for target deconvolution of a phenotypic screening hit.

Conclusion

The biological screening of this compound derivatives requires a multifaceted and strategic approach. By combining carefully designed screening cascades, robust and relevant assays, and rigorous data analysis, researchers can effectively navigate the complexities of drug discovery and identify promising lead compounds from this versatile chemical scaffold. The integration of both phenotypic and target-based screening methodologies, coupled with a proactive approach to identifying and mitigating potential assay artifacts, will ultimately increase the probability of success in translating these promising molecules into novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. yeditepejhs.org [yeditepejhs.org]

- 4. mdpi.com [mdpi.com]

- 5. Screening cascade – REVIVE [revive.gardp.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Hit to lead - Wikipedia [en.wikipedia.org]

- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Nontargeted Screening Strategy for New Psychoactive Substances: A Case Study of Synthetic Cannabinoids Based on Electron-Activated Dissociation High-Resolution Mass Spectrometry and Intelligent Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.aston.ac.uk [research.aston.ac.uk]

- 16. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

The Pharmacological Profile of the 3-(Piperidin-2-yl)-1H-indole Scaffold: An In-depth Technical Guide

Abstract

The 3-(piperidin-2-yl)-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, combining the pharmacophoric features of both the indole and piperidine rings, provides a versatile framework for the design of potent and selective modulators of a wide array of biological targets. This technical guide offers an in-depth exploration of the pharmacological profile of this scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and key structure-activity relationships (SAR). We will further provide field-proven insights into the synthesis and biological evaluation of these compounds, supported by detailed experimental protocols and quantitative data, to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Strategic Importance of the this compound Scaffold

The fusion of an indole nucleus with a piperidine ring at the 3-position creates a conformationally constrained yet adaptable structure that can effectively mimic the binding motifs of endogenous ligands for various receptors and enzymes.[1] The indole moiety, a common feature in numerous natural products and approved drugs, is known for its ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions.[2] The piperidine ring, another prevalent heterocycle in pharmaceuticals, introduces a basic nitrogen atom, providing a handle for salt formation to improve solubility and allowing for crucial ionic interactions with biological targets.[2] The specific linkage at the indole C3 and piperidine C2 positions imparts a distinct spatial arrangement of these key functional groups, which has proven to be instrumental in achieving high target affinity and selectivity.

This guide will systematically unpack the pharmacological potential of this scaffold, covering its applications in oncology, neuropharmacology, and infectious diseases, thereby providing a comprehensive resource for the scientific community.

Diverse Pharmacological Activities and Mechanisms of Action

The this compound scaffold has demonstrated a remarkable breadth of biological activities, a testament to its chemical tractability and ability to interact with a multitude of protein targets.

Anticancer Activity

Derivatives of this scaffold have emerged as promising anticancer agents, primarily through the modulation of key signaling pathways implicated in tumorigenesis and cell survival.

2.1.1. Kinase Inhibition:

Several studies have highlighted the potential of indole-piperidine derivatives as inhibitors of various protein kinases that are often dysregulated in cancer.[3][4] For instance, the structural framework is well-suited for targeting the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling cascades that control cell proliferation, angiogenesis, and metastasis.

2.1.2. Modulation of the PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways:

Indole compounds have been shown to effectively deregulate the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell growth and survival in many cancers.[1][5] By inhibiting key components of this pathway, such as Akt, these compounds can induce apoptosis and suppress tumor growth.[5] Furthermore, evidence suggests that indole derivatives can also modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation, further contributing to their anticancer effects.[6][7]

2.1.3. Hedgehog Signaling Pathway Inhibition:

A notable discovery is the ability of a 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone analog to suppress the Hedgehog (Hh) signaling pathway.[8] This pathway is aberrantly activated in several malignancies, including medulloblastoma and basal cell carcinoma.[8] The compound was found to repress Smoothened (SMO) activity by preventing its ciliary translocation, a key step in Hh pathway activation.[8]

In Vitro Anticancer Activity of Selected 3-(Piperidinyl)-1H-indole Derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 27 | [9] |

| Compound 2 | MCF-7 (Breast) | 53 | [9] |

| Compound 3 | MCF-7 (Breast) | 35 | [9] |

| V7 | MGC803 (Gastric) | 1.59 | [6] |

Neuropharmacological Applications

The structural resemblance of the indole moiety to neurotransmitters like serotonin has made the this compound scaffold a fertile ground for the discovery of novel agents targeting the central nervous system (CNS).

2.2.1. NMDA Receptor Antagonism:

Derivatives of this scaffold have been designed as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[10] These receptors play a crucial role in synaptic plasticity and their dysregulation is implicated in various neurological disorders. High binding affinity for these receptors suggests potential applications as anticonvulsants or for the treatment of neurodegenerative diseases.[10]

2.2.2. Serotonin (5-HT) Receptor Modulation:

The indole-piperidine framework has been successfully exploited to develop selective ligands for serotonin receptors, particularly the 5-HT1D subtype.[5] Fluorination of the piperidine ring or the propyl linker in related 3-(3-(piperidin-1-yl)propyl)indoles was shown to significantly impact basicity (pKa) and, consequently, improve oral absorption and pharmacokinetic profiles.[5]

2.2.3. Dopamine Receptor Ligands:

The versatility of the scaffold extends to the dopaminergic system, with derivatives showing affinity for dopamine D3 receptors.[11] Selective D3 receptor ligands are of interest for the treatment of substance abuse and other neuropsychiatric disorders.

Antiviral and Anti-infective Properties

2.3.1. Antiviral Activity:

Recent research has explored the antiviral potential of indole-piperidine derivatives. Studies have shown that certain compounds exhibit activity against a range of viruses, including influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[12][13][14] The mechanism of action is often multifaceted, potentially involving the inhibition of viral entry, replication, or other essential viral processes.

2.3.2. Antimalarial Activity:

A series of 3-(piperidin-4-yl)-1H-indoles were identified as having antimalarial activity against Plasmodium falciparum.[15] One compound, in particular, demonstrated activity against both drug-sensitive and drug-resistant strains with an EC50 value in the low micromolar range, highlighting its potential as a lead for the development of new antimalarial drugs.[15]

Anti-inflammatory Activity

The anti-inflammatory properties of this scaffold have also been investigated. Derivatives have been shown to reduce the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory conditions.[16][17]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

-

Substitution on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly influence activity. For example, electron-donating or electron-withdrawing groups can modulate the electronic properties of the indole ring and its ability to engage in specific interactions with the target protein.

-

Substitution on the Piperidine Ring: Modifications to the piperidine ring, including N-alkylation or substitution on the carbon framework, can impact potency, selectivity, and pharmacokinetic properties. As seen with the 5-HT1D receptor ligands, fluorination of the piperidine ring can enhance oral bioavailability.[5]

-

Chirality: The stereochemistry at the C2 position of the piperidine ring is often crucial for biological activity. Enantiomerically pure compounds frequently exhibit significantly different pharmacological profiles.[18]

Experimental Protocols: A Practical Guide

To facilitate further research and development of this promising scaffold, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

General Synthesis of Chiral 3-(Piperidin-3-yl)-1H-indole Derivatives

This protocol describes a method for the synthesis of enantiomerically pure derivatives, which is often critical for elucidating the specific interactions with biological targets.[18]

Step 1: N-Alkylation of Racemic 3-(Piperidin-3-yl)-1H-indole with a Chiral Auxiliary:

-

To a solution of racemic 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq) and a chiral reagent such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (1.0 eq).[18]